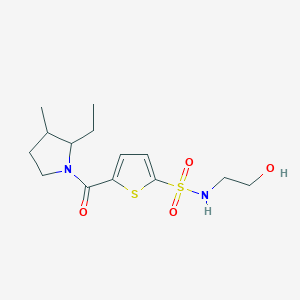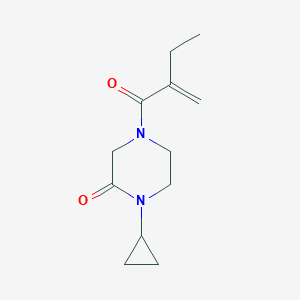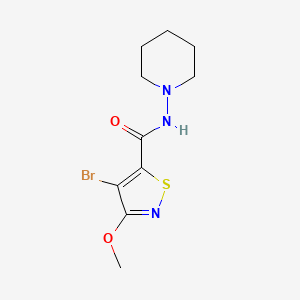![molecular formula C8H8BrF3N2O3S B7092408 4-bromo-3-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2-thiazole-5-carboxamide](/img/structure/B7092408.png)
4-bromo-3-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2-thiazole-5-carboxamide involves a multi-step process. Initial steps generally include the bromination of a suitable precursor, followed by methoxylation and thiazole ring formation under specific conditions. The (2S)-3,3,3-trifluoro-2-hydroxypropyl group is then introduced through a series of reactions that ensure stereoselectivity and high yield.
Industrial Production Methods
Industrial production of this compound requires optimized conditions to ensure large-scale yield and purity. Typically, this involves controlled reaction environments, continuous monitoring, and purification processes such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form various oxo derivatives.
Reduction: : Reduction may lead to the formation of amines or alcohols depending on the specific reagents used.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the bromine or methoxy groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide are common.
Reduction: : Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: : Conditions vary, but solvents like dimethyl sulfoxide and catalysts like palladium can be involved.
Major Products
The reactions generally yield derivatives that are structurally related but vary in functional groups, providing a broad range of compounds for further study.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-3-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2-thiazole-5-carboxamide serves as a building block for complex molecule synthesis. Its unique groups make it valuable for creating diverse chemical libraries for drug discovery.
Biology and Medicine
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various enzymes and receptors makes it a candidate for developing treatments for diseases such as cancer and neurological disorders.
Industry
Industrially, this compound could be utilized in the development of novel materials with specific properties, such as polymers with enhanced stability or activity.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group, in particular, is known for its ability to enhance binding affinity and selectivity. The bromine and methoxy groups play roles in modulating the electronic environment of the molecule, influencing its reactivity and interaction pathways.
Comparison with Similar Compounds
4-bromo-3-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2-thiazole-5-carboxamide can be compared with other thiazole derivatives. Compounds such as 4-chloro-3-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2-thiazole-5-carboxamide exhibit similar structural features but differ in the halogen substituent. This difference can significantly impact the compound's chemical behavior and biological activity, highlighting the uniqueness of the bromine variant.
Similar Compounds
4-chloro-3-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2-thiazole-5-carboxamide
4-iodo-3-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2-thiazole-5-carboxamide
4-fluoro-3-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2-thiazole-5-carboxamide
This detailed exploration of this compound should provide a comprehensive understanding of its preparation, reactions, applications, and unique characteristics in comparison to similar compounds.
Properties
IUPAC Name |
4-bromo-3-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3N2O3S/c1-17-7-4(9)5(18-14-7)6(16)13-2-3(15)8(10,11)12/h3,15H,2H2,1H3,(H,13,16)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZBQDWXPJVNEW-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Br)C(=O)NCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NSC(=C1Br)C(=O)NC[C@@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(3-methylbut-2-enyl)propanamide](/img/structure/B7092329.png)
![2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide](/img/structure/B7092335.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-cyclopropyl-3-hydroxypropanamide](/img/structure/B7092342.png)

![2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide](/img/structure/B7092356.png)
![2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-pent-4-en-2-ylpropanamide](/img/structure/B7092382.png)
![N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7092383.png)

![2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide](/img/structure/B7092396.png)



![2-[2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl]-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]acetamide](/img/structure/B7092449.png)
![3-[(4-methyl-1,3-thiazol-2-yl)methylamino]-N-piperidin-1-ylbenzamide](/img/structure/B7092454.png)
